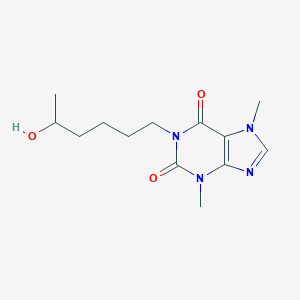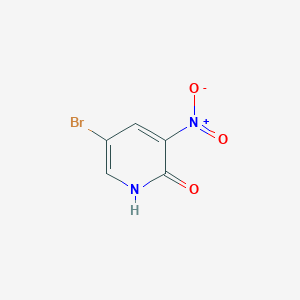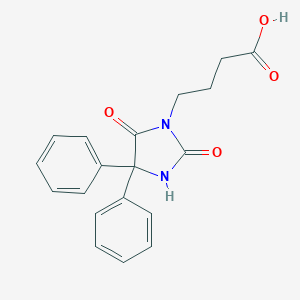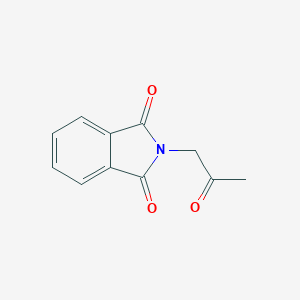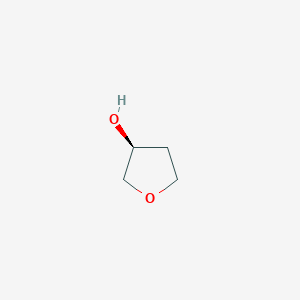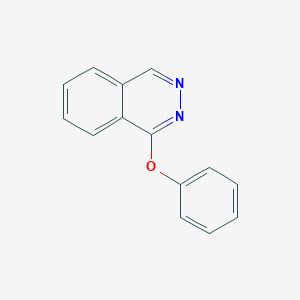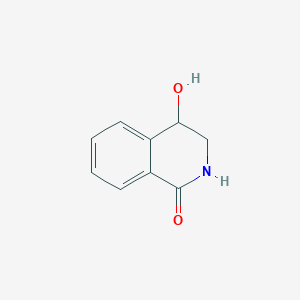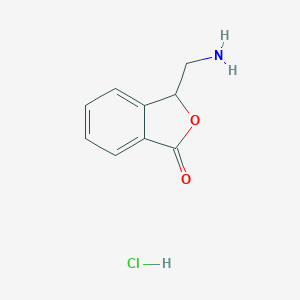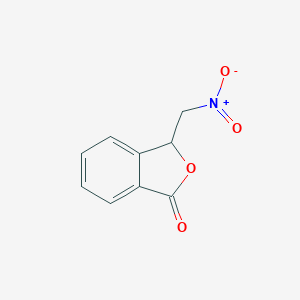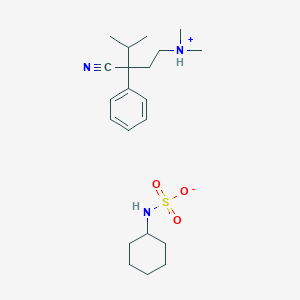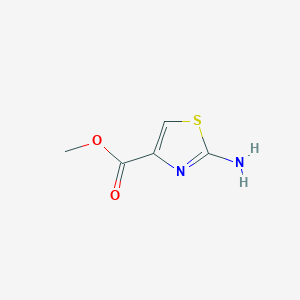
Methyl 2-aminothiazole-4-carboxylate
概要
説明
Synthesis Analysis
The synthesis of methyl 2-aminothiazole-4-carboxylate and its derivatives involves several innovative methods. For instance, one-pot synthesis procedures have been developed for efficient production. These methods utilize commercially available starting materials, such as ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives, to achieve the target compound in good yields under mild reaction conditions (Ge Meng et al., 2014; A. Dobrydnev et al., 2018).
Molecular Structure Analysis
The molecular structure of methyl 2-aminothiazole-4-carboxylate derivatives has been elucidated through various analytical techniques, including X-ray diffraction studies. These analyses confirm the structure of the target compounds and provide insight into their molecular configurations (Lynch et al., 1999).
Chemical Reactions and Properties
Methyl 2-aminothiazole-4-carboxylate undergoes a range of chemical reactions, leading to the synthesis of diverse heterocyclic compounds. These reactions include nucleophilic ring-opening, intramolecular cyclization, and reaction with carboxylic acids to produce 1,4-benzothiazines in moderate to excellent yields (Jing-Wen Qiu et al., 2015).
科学的研究の応用
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
Methyl 2-aminothiazole-4-carboxylate is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles. These compounds have been found to have significant roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Methods of Application or Experimental Procedures
Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). The evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed. Protein–ligand interactions of compounds with the target enzyme were evaluated through docking studies .
Results or Outcomes
The synthesized compounds showed moderate to significant antibacterial and antifungal potential. For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .
2. Anticancer, Antioxidant, Antimicrobial and Anti-inflammatory Activities
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
The 2-aminothiazole scaffold, which includes Methyl 2-aminothiazole-4-carboxylate, is a characteristic structure in drug development. This essential revelation has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Methods of Application or Experimental Procedures
The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
Results or Outcomes
Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
3. Selective Action Towards Human Glioblastoma and Melanoma Cells
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
Methyl 2-aminothiazole-4-carboxylate is used in the synthesis of compounds that demonstrate a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
Methods of Application or Experimental Procedures
The selectivity of tested compounds against glioblastoma and melanoma were proved in MTT assay .
Results or Outcomes
Among these compounds, compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .
4. Synthesis of Schiff Bases
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Methyl 2-aminothiazole-4-carboxylate is used as a starting material for the synthesis of Schiff bases . Schiff bases have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Methods of Application or Experimental Procedures
The study designed and synthesized novel Schiff base derivatives of ethyl-2-aminothiazole-4-carboxylate. Characterization was done by FTIR, 1H NMR and 13C NMR spectral data and quantification is done through Multiskan™ GO Microplate Spectrophotometer .
Results or Outcomes
The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .
Safety And Hazards
将来の方向性
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
特性
IUPAC Name |
methyl 2-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZZWKIKAKUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357005 | |
| Record name | Methyl 2-aminothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminothiazole-4-carboxylate | |
CAS RN |
118452-04-3 | |
| Record name | Methyl 2-aminothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
